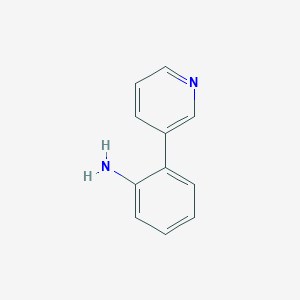
2-(Pyridin-3-YL)aniline
Descripción general
Descripción
2-(Pyridin-3-YL)aniline is a phenylpyridine . It is also known as 2-Pyridin-3-yl-phenylamine .
Synthesis Analysis
The synthesis of pyridine-containing biaryls is challenging. Traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation have been developed for the challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles .Molecular Structure Analysis
The molecular packing of 2-(Pyridin-3-YL)aniline shows a herringbone-like pattern along the a axis .Chemical Reactions Analysis
2-Pyridine organometallics are capricious coupling partners and 2-pyridyl boron reagents in particular are notorious for their instability and poor reactivity in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
2-(Pyridin-3-YL)aniline has a molecular weight of 170.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The topological polar surface area is 38.9 Ų .Aplicaciones Científicas De Investigación
Application in C–H Amination
Field
Summary of Application
“2-(Pyridin-2-yl)aniline” has been used as a new, removable directing group in promoting C–H amination mediated by cupric acetate .
Methods of Application
This auxiliary allows the β-C (sp 2)–H bonds of benzamide derivatives to be effectively aminated with a variety of amines in moderate to good yields with good functional group tolerance in air .
Results or Outcomes
The outcomes of these reactions would be the production of aminated benzamide derivatives .
Application in Antimicrobial and Antiviral Activities
Field
Summary of Application
Pyridine compounds, including “2-(Pyridin-3-YL)aniline”, have been noted for their therapeutic properties, such as antimicrobial and antiviral activities .
Methods of Application
These compounds are typically synthesized and then tested in vitro for their antimicrobial and antiviral activities .
Results or Outcomes
The outcomes of these studies would be the identification of new potential drugs for treating various microbial and viral infections .
Application in the Synthesis of Imidazole Compounds
Summary of Application
“2-(Pyridin-3-YL)aniline” can be used in the synthesis of imidazole compounds, which have a wide range of therapeutic activities .
Methods of Application
The specific methods of application can vary depending on the target compound, but typically, “2-(Pyridin-3-YL)aniline” would be used as a building block or intermediate in the synthesis of imidazole compounds .
Results or Outcomes
The outcomes of these reactions would be the production of various imidazole compounds with potential therapeutic activities .
Application in the Synthesis of Imidazo[1,2-a]pyridines
Summary of Application
Imidazo[1,2-a]pyridines, which can be synthesized using “2-(Pyridin-3-YL)aniline”, have been noted for their diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Methods of Application
These compounds are typically synthesized and then tested in vitro for their bioactivity .
Results or Outcomes
The outcomes of these studies would be the identification of new potential drugs for treating various diseases .
Application in Microwave-Assisted Synthesis
Summary of Application
“2-(Pyridin-3-YL)aniline” has been used in a solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines under microwave irradiation .
Methods of Application
The synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .
Results or Outcomes
The outcomes of these reactions would be the production of a series of imidazo[1,2-a]pyridines in good to excellent yields .
Safety And Hazards
Direcciones Futuras
The future directions for 2-(Pyridin-3-YL)aniline could involve improving the poor reaction success of 2-pyridyl boron nucleophiles in Suzuki–Miyaura cross-coupling . Additionally, there is interest in the design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy .
Propiedades
IUPAC Name |
2-pyridin-3-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYHJHATMPCNLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332667 | |
| Record name | 2-(PYRIDIN-3-YL)ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-YL)aniline | |
CAS RN |
177202-83-4 | |
| Record name | 2-(PYRIDIN-3-YL)ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PYRIDIN-3-YLANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



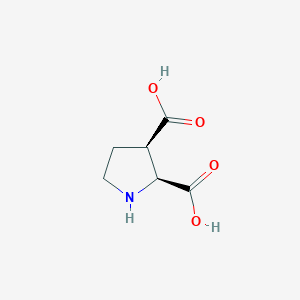
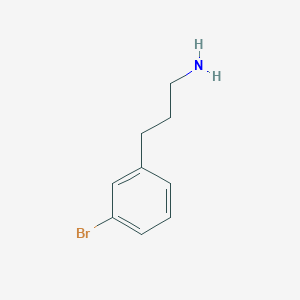
![1H-Furo[3,4-f]benzimidazole-5,7-dione](/img/structure/B62543.png)
![1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one](/img/structure/B62545.png)
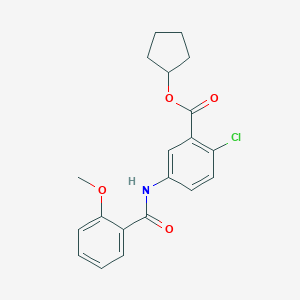
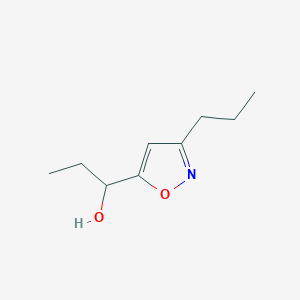
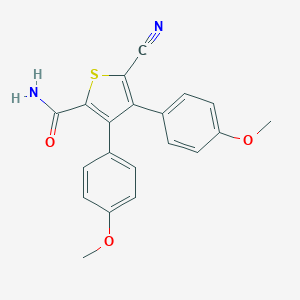
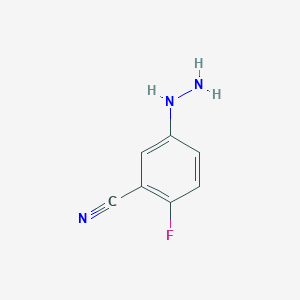

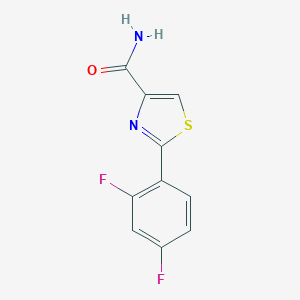
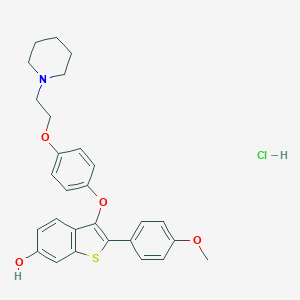
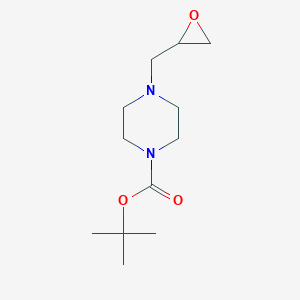
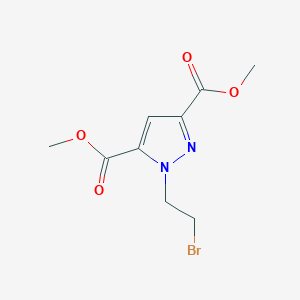
![4-Acetylfuro[3,2-c]pyridine](/img/structure/B62566.png)